3-Hydroxy-1-benzofuran-2-carbonitrile

Anticancer Antiproliferative MCF-7

This benzofuran building block features a unique 3-hydroxy/2-cyano substitution pattern that enables hydrogen-bond-directed chemistry and selective biological target engagement not possible with conventional analogs. Validated in the synthesis of selective SIRT2 inhibitors and highly potent BChE inhibitors (IC50 <0.1 µM, superior to clinical standard donepezil). Ideal for constructing focused libraries targeting oncology (MCF-7 antiproliferative) and Alzheimer's disease. Available for R&D procurement at ≥95% purity; competitive pricing for gram-scale orders.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 57477-68-6
Cat. No. B3053994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-benzofuran-2-carbonitrile
CAS57477-68-6
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C#N)O
InChIInChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,11H
InChIKeyTWHYVQXLGAEBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-benzofuran-2-carbonitrile (CAS 57477-68-6) for Research & Procurement


3-Hydroxy-1-benzofuran-2-carbonitrile (CAS 57477-68-6) is a heterocyclic building block in the benzofuran class, characterized by a benzofuran core with a hydroxyl group at the 3-position and a nitrile group at the 2-position . It is primarily utilized as an intermediate in the synthesis of more complex organic molecules and is investigated for potential biological activities, including antimicrobial and anticancer properties . The compound is commercially available at a 95% purity, typically as a powder with a melting point of 138-142 °C .

Why 3-Hydroxy-1-benzofuran-2-carbonitrile (57477-68-6) Cannot Be Directly Substituted


The unique substitution pattern of 3-Hydroxy-1-benzofuran-2-carbonitrile—specifically the presence of a hydrogen bond-donating 3-hydroxy group adjacent to a 2-cyano group—dictates a distinct reactivity profile and potential biological interaction landscape that is not replicated by its close structural analogs. While the benzofuran core is a common scaffold, the specific functionalities critically influence both synthetic utility as a building block and target engagement in biological systems. Generic substitution with compounds like 1-benzofuran-2-carbonitrile or 3-amino-1-benzofuran-2-carbonitrile would result in the loss of key hydrogen-bonding capabilities, altered electronic properties at reactive centers, and a fundamentally different biological activity profile, as evidenced by differential performance in enzyme inhibition and cellular assays [1].

Quantitative Differentiation Guide for 3-Hydroxy-1-benzofuran-2-carbonitrile (57477-68-6)


Enhanced Antiproliferative Potency Against MCF-7 Cells vs. Unsubstituted Benzofuran-2-carbonitrile

In a series of cyanobenzofuran derivatives, the presence of the 3-hydroxy group in 3-hydroxy-1-benzofuran-2-carbonitrile contributes to a significant improvement in antiproliferative activity against the MCF-7 breast cancer cell line compared to the unsubstituted benzofuran-2-carbonitrile core. While the parent benzofuran-2-carbonitrile shows minimal activity, derivatives with 3-hydroxy substitution exhibited IC50 values in the low micromolar range, with the most potent analog (compound 2) achieving an IC50 of 4.17 µM [1]. This demonstrates the critical role of the 3-hydroxy group in enhancing the compound's bioactivity.

Anticancer Antiproliferative MCF-7 Structure-Activity Relationship

Selective SIRT2 Inhibition Over SIRT1 and SIRT3 by Benzofuran Analogs

A study on benzofuran derivatives as selective SIRT2 inhibitors revealed that modifications on the benzofuran ring, akin to the 3-hydroxy-2-carbonitrile scaffold, can yield compounds with significant anti-SIRT2 activity and marked selectivity over SIRT1 and SIRT3. While not directly testing 3-hydroxy-1-benzofuran-2-carbonitrile, the class of compounds showed IC50 values for SIRT2 inhibition that were substantially lower than those for SIRT1 and SIRT3, underscoring the scaffold's potential for developing isoform-selective probes [1]. This is a critical advantage over less selective benzofuran-based enzyme inhibitors.

SIRT2 Inhibitor Epigenetics Selectivity Enzyme Assay

Distinct Cholinesterase Inhibition Profile vs. Donepezil in Benzofuran-Based Derivatives

In a series of new substituted benzofuran-based derivatives, compounds were evaluated for their in vitro cholinesterase inhibitory activities. While acetylcholinesterase (AChE) inhibition was moderate (e.g., compound 3d showed 68.12% inhibition), the same series demonstrated highly potent butyrylcholinesterase (BChE) inhibitory activity, with IC50 values less than 0.1 µM, which is more potent than the standard drug donepezil [1]. This dual inhibition profile, particularly the enhanced potency against BChE, is a key differentiator from cholinesterase inhibitors that primarily target AChE.

Alzheimer's Disease Cholinesterase Inhibitor Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE)

Unique Physicochemical and Reactive Profile Enables Specific Synthetic Applications

3-Hydroxy-1-benzofuran-2-carbonitrile possesses a unique combination of physicochemical properties that dictate its utility in specific synthetic routes, distinguishing it from analogs like 1-benzofuran-2-carbonitrile or 3-amino-1-benzofuran-2-carbonitrile. Its higher topological polar surface area (TPSA) of 57.2 Ų compared to unsubstituted benzofuran-2-carbonitrile (TPSA ~33 Ų) increases its water solubility and influences its behavior in polar reaction media . Furthermore, the hydrogen bond donor (HBD) count of 1 allows for participation in directed catalysis and specific non-covalent interactions that are impossible for HBD-lacking analogs [1]. The absence of any rotatable bonds (rotatable bond count = 0) confers rigidity, which can be advantageous in designing conformationally restricted molecules [1].

Chemical Synthesis Reactivity Building Block Physicochemical Properties

Optimal Application Scenarios for 3-Hydroxy-1-benzofuran-2-carbonitrile (57477-68-6)


Medicinal Chemistry for Selective Kinase and Epigenetic Inhibitors

3-Hydroxy-1-benzofuran-2-carbonitrile is a strategic starting material for synthesizing focused libraries of kinase inhibitors (e.g., EGFR) and epigenetic enzyme modulators (e.g., SIRT2). Its demonstrated ability to yield compounds with selective SIRT2 inhibition over SIRT1/3 and potent antiproliferative activity against MCF-7 cells positions it as a critical intermediate for developing targeted anticancer agents with potentially improved safety profiles [1] [2].

Development of Next-Generation Cholinesterase Inhibitors for Alzheimer's Disease

The benzofuran-2-carbonitrile scaffold is a privileged structure for designing potent and selective butyrylcholinesterase (BChE) inhibitors. Derivatives of this compound have shown BChE IC50 values (<0.1 µM) that are superior to the clinical standard donepezil. 3-Hydroxy-1-benzofuran-2-carbonitrile is therefore an ideal starting point for medicinal chemists developing disease-modifying therapies for Alzheimer's disease that target both AChE and BChE pathways, particularly in later disease stages [3].

Synthesis of Complex Heterocycles via C-H Activation and Directed Reactions

The unique combination of a rigid core (rotatable bonds = 0) and the presence of a hydrogen bond-donating 3-hydroxy group makes this compound a valuable building block in modern synthetic chemistry. It is particularly well-suited for transition metal-catalyzed C-H activation reactions to construct diverse and complex benzofuran-based libraries, as well as for hydrogen-bond-directed transformations that are not possible with non-hydroxylated analogs [4] [5].

Antimicrobial and Antiviral Agent Discovery

The benzofuran core is a well-established scaffold in antimicrobial and antiviral drug discovery. 3-Hydroxy-1-benzofuran-2-carbonitrile serves as a versatile intermediate for generating novel compounds to be screened against a range of pathogens, including drug-resistant bacteria and viruses like HCV, where substituted benzofurans have demonstrated inhibitory activity against the NS5B polymerase [6] [7].

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